molecular formula C11H25BClNO2 B14900434 (S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride

(S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride

Cat. No.: B14900434
M. Wt: 249.59 g/mol
InChI Key: ADICRSVFBDCOLO-SBSPUUFOSA-N
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Description

(S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride is a boronic acid derivative Boronic acids and their derivatives are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride typically involves the borylation of an appropriate amine precursor. One common method is the palladium-catalyzed borylation of alkylbenzenes using bis(pinacolato)diboron or pinacolborane . The reaction conditions often include the use of a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The amine group can be reduced to form the corresponding amine or amide.

    Substitution: The boronic acid group can participate in substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or sodium perborate, reducing agents such as lithium aluminum hydride or sodium borohydride, and various catalysts such as palladium or copper complexes. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction of the amine group can produce primary or secondary amines.

Scientific Research Applications

(S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of (S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. In medicinal applications, boronic acid derivatives can inhibit enzymes by forming reversible covalent bonds with active site residues. This interaction can disrupt the enzyme’s function and inhibit the growth of cancer cells or bacteria . The compound’s boronic acid group is particularly effective in targeting serine proteases and other enzymes with nucleophilic active sites.

Comparison with Similar Compounds

Similar Compounds

    Pinacolborane: Another boronic acid derivative used in organic synthesis.

    Bis(pinacolato)diboron: Commonly used in borylation reactions.

    Catecholborane: Used in hydroboration reactions.

Uniqueness

(S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride is unique due to its specific structure, which combines a boronic acid group with an amine group. This combination allows for versatile reactivity and potential applications in various fields. Additionally, the compound’s chiral center adds another layer of complexity and potential for enantioselective reactions.

Properties

Molecular Formula

C11H25BClNO2

Molecular Weight

249.59 g/mol

IUPAC Name

(1S)-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine;hydrochloride

InChI

InChI=1S/C11H24BNO2.ClH/c1-8(2)7-9(13)12-14-10(3,4)11(5,6)15-12;/h8-9H,7,13H2,1-6H3;1H/t9-;/m1./s1

InChI Key

ADICRSVFBDCOLO-SBSPUUFOSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@@H](CC(C)C)N.Cl

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(CC(C)C)N.Cl

Origin of Product

United States

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